Cas no 37853-21-7 (5-Isoxazolamine,N-(phenylmethylene)-3-(2-thienyl)-)
37853-21-7 structure
Product Name:5-Isoxazolamine,N-(phenylmethylene)-3-(2-thienyl)-
CAS-nummer:37853-21-7
MF:C14H10N2OS
MW:254.307001590729
CID:312387
PubChem ID:9578692
Update Time:2025-04-19
5-Isoxazolamine,N-(phenylmethylene)-3-(2-thienyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 5-Isoxazolamine,N-(phenylmethylene)-3-(2-thienyl)-
- LogP
- (E)-1-Phenyl-N-[3-(2-thienyl)-1,2-oxazol-5-yl]methanimine
- 37853-21-7
- N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine
- N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine
- 5-Isoxazolamine, N-(phenylmethylene)-3-(2-thienyl)-
-
- Inchi: 1S/C14H10N2OS/c1-2-5-11(6-3-1)10-15-14-9-12(16-17-14)13-7-4-8-18-13/h1-10H/b15-10+
- InChI-sleutel: MCXFSKUTQLANCS-XNTDXEJSSA-N
- LACHT: S1C=CC=C1C1C=C(/N=C/C2C=CC=CC=2)ON=1
Berekende eigenschappen
- Exacte massa: 254.0515
- Monoisotopische massa: 254.051384
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 292
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 66.6
- XLogP3: 3.4
Experimentele eigenschappen
- Dichtheid: 1.25
- Kookpunt: 464.6°Cat760mmHg
- Vlampunt: 234.8°C
- Brekindex: 1.658
- PSA: 38.39
5-Isoxazolamine,N-(phenylmethylene)-3-(2-thienyl)- Gerelateerde literatuur
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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